molecular formula C8H11N3O3S B5667817 Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate

Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B5667817
M. Wt: 229.26 g/mol
InChI Key: OBGKHQRKUXQKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The process includes heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic acid and acetic anhydride under reflux conditions for about 1.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring allows for nucleophilic and electrophilic substitution reactions. Common reagents include halides and alkylating agents.

    Acetylation: The compound itself is formed through an acetylation reaction.

Scientific Research Applications

Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate involves its interaction with biological targets due to its mesoionic nature, allowing it to cross cellular membranes. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, some thiadiazole derivatives act as carbonic anhydrase inhibitors, increasing cerebral blood flow .

Comparison with Similar Compounds

Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives such as:

These compounds share the thiadiazole core structure but differ in their substituents, leading to unique biological activities and applications.

Properties

IUPAC Name

ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(13)4-6-10-11-8(15-6)9-5(2)12/h3-4H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGKHQRKUXQKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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